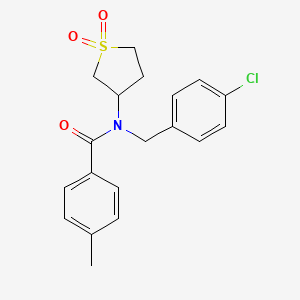![molecular formula C20H22N4O4S2 B12132882 4-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B12132882.png)
4-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-N,N-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-[(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide is a complex organic compound featuring a thiazole ring, a sulfonamide group, and a hydrazone linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under reflux conditions in ethanol.
Hydrazone Formation: The thiazole intermediate is then reacted with 3-ethoxy-4-hydroxybenzaldehyde in the presence of hydrazine hydrate to form the hydrazone linkage.
Sulfonamide Introduction: Finally, the hydrazone-thiazole intermediate is reacted with N,N-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
科学研究应用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine
Potential medicinal applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent, given its structural features that are common in many bioactive compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific chemical properties, such as polymers or dyes.
作用机制
The mechanism of action of 4-[2-[(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and sulfonamide group are known to interact with biological macromolecules, potentially inhibiting enzyme activity or blocking receptor sites. The hydrazone linkage may also play a role in its biological activity by forming reversible covalent bonds with target proteins.
相似化合物的比较
Similar Compounds
- 4-[2-[(2Z)-2-[(3-methoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide
- 4-[2-[(2Z)-2-[(3-ethoxy-4-methoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide
Uniqueness
The unique combination of the thiazole ring, sulfonamide group, and hydrazone linkage in 4-[2-[(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide distinguishes it from similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other related compounds.
属性
分子式 |
C20H22N4O4S2 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
4-[2-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H22N4O4S2/c1-4-28-19-11-14(5-10-18(19)25)12-21-23-20-22-17(13-29-20)15-6-8-16(9-7-15)30(26,27)24(2)3/h5-13,25H,4H2,1-3H3,(H,22,23)/b21-12+ |
InChI 键 |
SQRWIUAHQYWYRP-CIAFOILYSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)O |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12132803.png)
![4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B12132807.png)
![1'-[3-(dimethylamino)propyl]-3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12132820.png)

![2-(2,6-dimethylmorpholin-4-yl)-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132823.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132828.png)
![4-[({[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12132831.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12132835.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132841.png)
![4-methoxy-9-(4-methoxyphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12132842.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12132847.png)

![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12132864.png)
